molecular formula C14H16N2O3 B11855181 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene CAS No. 62260-78-0

4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene

Cat. No.: B11855181
CAS No.: 62260-78-0
M. Wt: 260.29 g/mol
InChI Key: QWTRJVCHAILMIR-UHFFFAOYSA-N
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Description

4-Nitro-3-phenyl-1-oxa-2-azaspiro[45]dec-2-ene is a spirocyclic compound characterized by a unique structure that includes a nitro group, a phenyl ring, and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene typically involves a multi-step process. One common route starts with the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate oxirane to yield the spirocyclic structure. The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitro group, which can be sensitive to heat and shock .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Amino-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene.

    Substitution: Various substituted derivatives on the phenyl ring.

    Cyclization: More complex spirocyclic compounds.

Mechanism of Action

The mechanism by which 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of PTP1B, the compound binds to the active site of the enzyme, preventing it from dephosphorylating its substrates. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene stands out due to the presence of the nitro group, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .

Properties

CAS No.

62260-78-0

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene

InChI

InChI=1S/C14H16N2O3/c17-16(18)13-12(11-7-3-1-4-8-11)15-19-14(13)9-5-2-6-10-14/h1,3-4,7-8,13H,2,5-6,9-10H2

InChI Key

QWTRJVCHAILMIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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